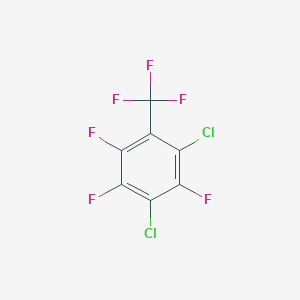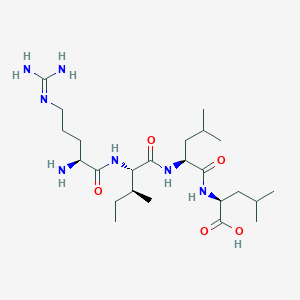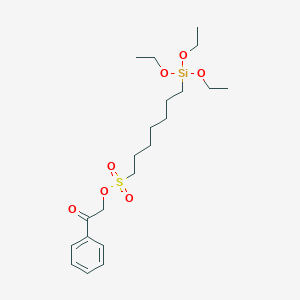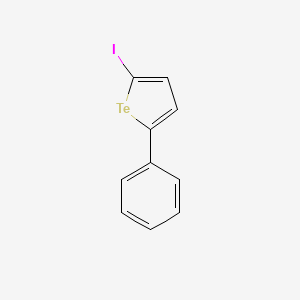![molecular formula C21H19N5O2 B14183516 4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline CAS No. 922495-42-9](/img/structure/B14183516.png)
4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline is a synthetic organic compound that features a combination of methoxy groups, phenyl rings, and a tetrazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline typically involves multi-step organic reactions. A common approach might include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The tetrazole-containing intermediate can then be coupled with aniline derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
Methoxylation: Introduction of methoxy groups can be done via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce halogens or other functional groups.
科学的研究の応用
4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The tetrazole moiety might mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors.
類似化合物との比較
Similar Compounds
4-Methoxy-N-(4-methoxyphenyl)aniline: Lacks the tetrazole moiety.
N-(4-Methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline: Lacks one methoxy group.
4-Methoxy-N-phenylaniline: Lacks both the tetrazole moiety and one methoxy group.
Uniqueness
The presence of both methoxy groups and the tetrazole moiety in 4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline makes it unique compared to its analogs. This combination could result in distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
922495-42-9 |
|---|---|
分子式 |
C21H19N5O2 |
分子量 |
373.4 g/mol |
IUPAC名 |
N,N-bis(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)aniline |
InChI |
InChI=1S/C21H19N5O2/c1-27-19-11-7-17(8-12-19)26(18-9-13-20(28-2)14-10-18)16-5-3-15(4-6-16)21-22-24-25-23-21/h3-14H,1-2H3,(H,22,23,24,25) |
InChIキー |
LSIZNMFICQNPJF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=NNN=N3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine](/img/structure/B14183452.png)


![2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14183466.png)
![2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide](/img/structure/B14183474.png)





![Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate](/img/structure/B14183529.png)
![4-[(Methylsulfanyl)methyl]-1-(2-oxopentan-3-yl)pyrrolidin-2-one](/img/structure/B14183531.png)

